

# Pathophysiological role of Endothelin 1 in cardiovascular disease

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Pathophysiological Role of Endothelin-1 in Cardiovascular Disease

# For Researchers, Scientists, and Drug Development Professionals

Endothelin-1 (ET-1), a 21-amino acid peptide, is the most potent endogenous vasoconstrictor currently known.[1][2] Initially isolated from vascular endothelial cells, its discovery has unveiled a complex signaling system that plays a critical role in cardiovascular homeostasis and the pathogenesis of numerous cardiovascular diseases.[3][4] Elevated plasma and tissue levels of ET-1 are consistently observed in conditions such as hypertension, atherosclerosis, heart failure, and particularly pulmonary arterial hypertension, implicating it as a key mediator of vascular dysfunction and a prime therapeutic target.[5][6][7]

This technical guide provides a comprehensive overview of the synthesis, signaling, and pathophysiological functions of ET-1 in the cardiovascular system, with a focus on quantitative data, experimental methodologies, and the therapeutic landscape of ET-1 receptor antagonism.

## **Endothelin-1 Synthesis and Signaling Pathways**

The biological actions of ET-1 are tightly regulated at the level of its synthesis and through its interaction with two distinct G protein-coupled receptors: the Endothelin A (ETA) receptor and the Endothelin B (ETB) receptor.[8][9]



### **ET-1 Biosynthesis**

ET-1 is not stored in vesicles; its synthesis is primarily regulated at the gene transcription level. [9] The process begins with the 212-amino acid precursor, prepro-ET-1. This is cleaved by a signal peptidase to form pro-ET-1, which is then processed by a furin-like proprotein convertase to yield the inactive intermediate, big ET-1.[9] The final, critical step is the conversion of big ET-1 to the biologically active 21-amino acid ET-1 peptide by Endothelin-Converting Enzyme (ECE).[10]

## **Receptor Subtypes and Downstream Signaling**

ET-1 exerts its diverse effects by binding to ETA and ETB receptors, which are linked to multiple intracellular signaling pathways.[8][11]

- ETA Receptors: Located predominantly on vascular smooth muscle cells (VSMCs) and cardiomyocytes.[5][12] Their activation is primarily linked to vasoconstriction, cellular proliferation, hypertrophy, and inflammation.[1][13]
- ETB Receptors: Found on both endothelial cells and VSMCs.[12] Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide (NO) and prostacyclin.[1]
   [14] These receptors are also crucial for the clearance of circulating ET-1.[5][12] Conversely, ETB receptors on VSMCs contribute to vasoconstriction.[5]

Upon binding to its receptors, particularly the Gq/11-protein coupled ETA receptor, ET-1 activates phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to VSMC contraction.[14][15] ET-1 also activates other significant pathways, including the mitogen-activated protein (MAP) kinase cascade, which is involved in cell growth and proliferation, and pathways that generate reactive oxygen species (ROS), contributing to oxidative stress.[8][11]





Click to download full resolution via product page

ET-1 synthesis and primary signaling pathways in vascular cells.



## Role of ET-1 in Cardiovascular Pathophysiology

Dysregulation of the ET-1 system is a hallmark of several cardiovascular diseases.

## **Hypertension**

ET-1 contributes to hypertension through multiple mechanisms. Its potent vasoconstrictor activity directly increases peripheral resistance.[16] In several experimental models of hypertension, such as DOCA-salt and Dahl salt-sensitive rats, vascular ET-1 expression is elevated.[17] Furthermore, ET-1 affects renal function by causing renal vasoconstriction, reducing renal blood flow, and promoting sodium and water retention, which further elevates blood pressure.[10][14] In moderate-to-severe human hypertension, increased expression of pre-proET-1 mRNA has been observed in subcutaneous resistance arteries.[16]

#### **Atherosclerosis**

ET-1 is deeply implicated in the development and progression of atherosclerosis.[18] Plasma ET-1 concentrations are elevated in patients with atherosclerosis and correlate with the severity of the disease.[10][18] ET-1 promotes key atherogenic processes including:

- Inflammation: It acts as a proinflammatory mediator.[1]
- Endothelial Dysfunction: It contributes to an imbalance in vasoactive substances.[19]
- Cell Proliferation: It is a mitogen for VSMCs, contributing to plaque formation.[1][2]
- Macrophage Involvement: Both ETA and ETB receptors are highly expressed in foamy macrophages within atherosclerotic lesions.[10][18]

Studies have shown that low-density lipoprotein (LDL) enhances ET-1 secretion from endothelial cells, while high-density lipoprotein (HDL) is inhibitory, directly linking dyslipidemia to ET-1 pathway activation.[18]

#### **Heart Failure**

In chronic heart failure (CHF), the ET-1 system is significantly activated, with elevated circulating levels of both ET-1 and its precursor, big-ET-1, which serve as prognostic markers.



[6][20] The failing myocardium itself increases the expression of ET-1 and its receptors.[20][21] ET-1 contributes to the pathophysiology of heart failure by:

- Increased Afterload: Inducing systemic and pulmonary vasoconstriction, which increases the workload on the failing heart.[22]
- Direct Myocardial Effects: Causing myocardial hypertrophy, fibrosis, and potentially contributing to calcium overload.[14][20]
- Neurohormonal Activation: Stimulating the renin-angiotensin-aldosterone system (RAAS) and aldosterone secretion.[14][23]

### **Pulmonary Arterial Hypertension (PAH)**

The role of ET-1 is perhaps most established in PAH, where it is a central mediator of the disease.[12][24] Patients with PAH have markedly increased ET-1 expression in the pulmonary vascular endothelium and elevated circulating plasma levels.[24][25][26] This overactivation drives:

- Pulmonary Vasoconstriction: Potent constriction of pulmonary arteries.
- Vascular Remodeling: Proliferation of pulmonary artery smooth muscle cells and fibroblasts, leading to thickening of the vessel walls and narrowing of the lumen.[12][24]
- Fibrosis: Stimulation of extracellular matrix deposition.[12]

This strong pathogenic link has made ET-1 receptors a major therapeutic target, with endothelin receptor antagonists (ERAs) now being a cornerstone of PAH treatment.[12][27]

## **Quantitative Data on ET-1 in Cardiovascular Disease**

The following tables summarize key quantitative findings from clinical studies, highlighting the altered levels of ET-1 in various cardiovascular conditions.

Table 1: Plasma Endothelin-1 Concentrations in Cardiovascular Diseases



| Condition                                  | Patient<br>Group                               | Plasma ET-<br>1<br>Concentrati<br>on | Control<br>Group               | Control ET-<br>1<br>Concentrati<br>on | Source   |
|--------------------------------------------|------------------------------------------------|--------------------------------------|--------------------------------|---------------------------------------|----------|
| Pulmonary<br>Hypertension                  | Patients with PPH/SPH                          | 3.5 ± 2.5<br>pg/mL                   | Normal<br>Subjects             | 1.45 ± 0.45<br>pg/mL                  | [26]     |
| High-Altitude<br>Pulmonary<br>Hypertension | Healthy<br>Volunteers at<br>4559 m             | 5.9 ± 2.2<br>pg/mL                   | Same<br>Volunteers at<br>490 m | 2.9 ± 1.1<br>pg/mL                    | [28]     |
| Heart Failure                              | Patients with CHF                              | Significantly elevated               | Healthy<br>Subjects            | Normal range                          | [20][22] |
| Atheroscleros<br>is                        | Patients with<br>Coronary<br>Artery<br>Disease | Significantly<br>elevated            | Angiographic<br>ally Normal    | Normal range                          | [10][29] |
| Hypertension                               | Healthy Men                                    | -                                    | Healthy Men                    | 0.85 ± 0.26<br>fmol/mL                | [30]     |

PPH: Primary Pulmonary Hypertension; SPH: Secondary Pulmonary Hypertension; CHF: Chronic Heart Failure. Data are presented as mean  $\pm$  SD where available.

Table 2: Hemodynamic Effects of ET-1 System Modulation



| Intervention                                 | Patient Group                               | Key<br>Hemodynamic<br>Change | Magnitude of<br>Change | Source |
|----------------------------------------------|---------------------------------------------|------------------------------|------------------------|--------|
| BQ-123 Infusion<br>(ETA Antagonist)          | Coronary Artery<br>Disease (at<br>stenosis) | Dilation of coronary artery  | 21.6% at 60 minutes    | [29]   |
| BQ-123 Infusion<br>(ETA Antagonist)          | Angiographically<br>Normal Arteries         | Dilation of coronary artery  | 7.3% at 60 minutes     | [29]   |
| Bosentan (Dual<br>ERA)                       | Chronic Heart<br>Failure                    | Reduction in PVR             | ~40%                   | [31]   |
| Bosentan (Dual<br>ERA)                       | Chronic Heart<br>Failure                    | Reduction in SVR             | ~30%                   | [31]   |
| Sitaxsentan<br>(Selective ETA<br>Antagonist) | Pulmonary<br>Arterial<br>Hypertension       | Reduction in<br>Mean PAP     | 17%                    | [32]   |
| Sitaxsentan<br>(Selective ETA<br>Antagonist) | Pulmonary<br>Arterial<br>Hypertension       | Increase in<br>Cardiac Index | 22%                    | [32]   |

PVR: Pulmonary Vascular Resistance; SVR: Systemic Vascular Resistance; PAP: Pulmonary Artery Pressure.

## **Experimental Protocols and Methodologies**

Investigating the role of ET-1 requires specific and sensitive methodologies for its measurement and for modeling its effects in vivo and ex vivo.

#### **Measurement of Endothelin-1 Levels**

Accurate quantification of ET-1 is crucial. The most common methods are competitive immunoassays.

• Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method for quantifying ET-1 in plasma, serum, and tissue culture media.[30][33]

### Foundational & Exploratory





- Sample Preparation: ET-1 is typically extracted from plasma (e.g., 1 mL) using acetone or
   C18 Sep-Pak columns to concentrate the peptide and remove interfering substances.[30]
- Assay Principle: A sandwich ELISA format is common. Samples are added to a microtiter plate pre-coated with an anti-human ET-1 antibody. After incubation, a peroxidase-conjugated secondary antibody is added, followed by a TMB substrate. The colorimetric signal, read at 450 nm, is proportional to the amount of ET-1.[34] The detection limit can be as low as 0.05 fmol/mL.[30]
- Radioimmunoassay (RIA): A sensitive method that was frequently used in earlier studies.[26]
   It involves competition between unlabeled ET-1 in the sample and a fixed amount of radiolabeled ET-1 for binding to a limited amount of antibody.





Click to download full resolution via product page

General experimental workflow for ET-1 measurement using ELISA.



# Experimental Models of ET-1 Induced Cardiovascular Disease

- Hypertension Models:
  - DOCA-salt hypertensive rat: A model of mineralocorticoid-induced, salt-sensitive hypertension where ET-1 is significantly overexpressed.[16][17]
  - Dahl salt-sensitive (DSS) rat: A genetic model of salt-sensitive hypertension characterized by elevated vascular ET-1.[17]
  - Endothelium-specific ET-1 Overexpression Mice (eET-1): Transgenic models that
    overexpress the human preproET-1 gene specifically in endothelial cells, allowing for the
    direct study of endothelium-derived ET-1 effects, such as vascular remodeling and
    endothelial dysfunction, independent of blood pressure changes.[35][36]
- Atherosclerosis Models:
  - Apolipoprotein E-knockout (ApoE-/-) mice: When fed a high-fat diet, these mice develop atherosclerotic lesions. Crossing them with eET-1 mice has shown that ET-1 overexpression exacerbates atherosclerosis and can induce aortic aneurysms.[35][37]
- Pulmonary Hypertension Models:
  - Monocrotaline-induced PAH in rats: A single injection of monocrotaline causes endothelial injury and leads to the development of PAH, providing a model to test the efficacy of ERAs.[38]

## Therapeutic Targeting of the Endothelin-1 System

The profound involvement of ET-1 in cardiovascular disease pathophysiology has led to the development of endothelin receptor antagonists (ERAs).[5][21] These drugs block the effects of ET-1 at its receptors and are categorized as:

 Selective ETA Receptor Antagonists: (e.g., Ambrisentan, Sitaxsentan). These primarily target the vasoconstrictive and proliferative effects mediated by the ETA receptor.[27][32]



 Dual ETA/ETB Receptor Antagonists: (e.g., Bosentan, Macitentan). These block both receptor subtypes.[27][39]

While ERAs are a mainstay in PAH therapy, their success in other cardiovascular diseases has been limited.[4][27] Large clinical trials in heart failure, for example, have yielded disappointing results, with some studies halted due to adverse effects like hepatotoxicity or fluid retention, highlighting the complexity of the ET-1 system.[31][32][39] The beneficial roles of the endothelial ETB receptor in vasodilation and ET-1 clearance may be abrogated by dual antagonists, complicating their therapeutic profile in diseases other than PAH.[13]



Click to download full resolution via product page

Logical relationships of ET-1's core effects on cardiovascular diseases.

#### Conclusion

Endothelin-1 is a powerful mediator in the pathophysiology of a wide spectrum of cardiovascular diseases. Its roles in promoting vasoconstriction, vascular remodeling, inflammation, and fibrosis firmly establish it as a central player in the progression of hypertension, atherosclerosis, heart failure, and pulmonary arterial hypertension. While therapeutic targeting of the ET-1 pathway with receptor antagonists has proven highly successful for PAH, its application in other cardiovascular conditions remains a challenge.



Future research aimed at a more nuanced understanding of the differential roles of ETA and ETB receptors in various disease states and patient populations will be critical for unlocking the full therapeutic potential of modulating this potent biological system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Developments in the Role of Endothelin-1 in Atherosclerosis: A Potential Therapeutic Target? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin-1 and endothelin receptor antagonists in cardiovascular remodeling PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cardiovascular physiology and pharmacology of endothelin-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin receptor antagonists in cardiology clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Endothelin-1 signaling in vascular physiology and pathophysiology PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 13. ahajournals.org [ahajournals.org]
- 14. CV Physiology | Endothelin [cvphysiology.com]

### Foundational & Exploratory





- 15. Cardioprotective Signaling by Endothelin PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of endothelin-1 in hypertension and vascular disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of endothelin-1 in hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of endothelin-1 in atherosclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endothelium-derived endothelin-1 PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of endothelins and their receptors in heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pathophysiology of endothelin in the cardiovascular system PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. The role of endothelin-1 in pulmonary arterial hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 25. acpjournals.org [acpjournals.org]
- 26. Increased plasma endothelin-1 in pulmonary hypertension: marker or mediator of disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Endothelin receptor blockers in cardiovascular disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ahajournals.org [ahajournals.org]
- 29. ahajournals.org [ahajournals.org]
- 30. Measurement of plasma endothelin-1 in experimental hypertension and in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Clinical trials of endothelin antagonists in heart failure: publication is good for the public health PMC [pmc.ncbi.nlm.nih.gov]
- 32. ahajournals.org [ahajournals.org]
- 33. mdpi.com [mdpi.com]
- 34. arborassays.com [arborassays.com]
- 35. ahajournals.org [ahajournals.org]
- 36. ahajournals.org [ahajournals.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]



- 39. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Pathophysiological role of Endothelin 1 in cardiovascular disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612365#pathophysiological-role-of-endothelin-1-incardiovascular-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com